molecular formula C21H22FNO4 B13632828 2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-fluoro-4-methylpentanoic acid

2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-fluoro-4-methylpentanoic acid

Cat. No.: B13632828
M. Wt: 371.4 g/mol
InChI Key: ADWVMTICITYHRE-UHFFFAOYSA-N
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Description

2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-fluoro-4-methylpentanoic acid is a synthetic compound that belongs to the class of amino acid derivatives. It is characterized by the presence of a fluorenylmethoxycarbonyl (Fmoc) protecting group, which is commonly used in peptide synthesis to protect the amino group during chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-fluoro-4-methylpentanoic acid typically involves the following steps:

    Protection of the Amino Group: The amino group of the starting amino acid is protected using the fluorenylmethoxycarbonyl (Fmoc) group. This is achieved by reacting the amino acid with Fmoc chloride in the presence of a base such as sodium carbonate.

    Introduction of the Fluorine Atom: The fluorine atom is introduced through a fluorination reaction, which can be carried out using reagents such as diethylaminosulfur trifluoride (DAST) or Selectfluor.

    Formation of the Final Product: The protected amino acid is then coupled with the desired carboxylic acid derivative to form the final product. This step typically involves the use of coupling reagents such as dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS).

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. The use of automated peptide synthesizers and continuous flow reactors can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-fluoro-4-methylpentanoic acid undergoes various chemical reactions, including:

    Deprotection: The Fmoc group can be removed using a base such as piperidine, revealing the free amino group.

    Coupling Reactions: The free amino group can participate in peptide bond formation with carboxylic acids or activated esters.

    Substitution Reactions: The fluorine atom can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Deprotection: Piperidine in dimethylformamide (DMF).

    Coupling: Dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) in dichloromethane (DCM).

    Substitution: Various nucleophiles in the presence of a base.

Major Products

    Deprotected Amino Acid: Removal of the Fmoc group yields the free amino acid.

    Peptide Products: Coupling reactions result in the formation of peptides.

    Substituted Derivatives: Substitution reactions yield various fluorine-substituted derivatives.

Scientific Research Applications

2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-fluoro-4-methylpentanoic acid has several applications in scientific research:

    Peptide Synthesis: It is used as a building block in the synthesis of peptides and peptidomimetics.

    Medicinal Chemistry: The compound is utilized in the design and synthesis of novel drug candidates, particularly those targeting specific enzymes or receptors.

    Biological Studies: It serves as a tool for studying protein-protein interactions and enzyme mechanisms.

    Industrial Applications: The compound is employed in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of 2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-fluoro-4-methylpentanoic acid involves its interaction with specific molecular targets. The Fmoc group protects the amino group during chemical reactions, allowing for selective modifications. Upon deprotection, the free amino group can interact with enzymes or receptors, influencing their activity. The fluorine atom can enhance the compound’s binding affinity and stability.

Comparison with Similar Compounds

Similar Compounds

  • 2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-methoxybutanoic acid
  • 2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-methylpentanoic acid
  • 2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-methoxyphenylacetic acid

Uniqueness

2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-fluoro-4-methylpentanoic acid is unique due to the presence of the fluorine atom, which can significantly influence its chemical properties and biological activity. The fluorine atom can enhance the compound’s lipophilicity, metabolic stability, and binding affinity to target proteins, making it a valuable tool in medicinal chemistry and drug design.

Properties

Molecular Formula

C21H22FNO4

Molecular Weight

371.4 g/mol

IUPAC Name

2-(9H-fluoren-9-ylmethoxycarbonylamino)-4-fluoro-4-methylpentanoic acid

InChI

InChI=1S/C21H22FNO4/c1-21(2,22)11-18(19(24)25)23-20(26)27-12-17-15-9-5-3-7-13(15)14-8-4-6-10-16(14)17/h3-10,17-18H,11-12H2,1-2H3,(H,23,26)(H,24,25)

InChI Key

ADWVMTICITYHRE-UHFFFAOYSA-N

Canonical SMILES

CC(C)(CC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)F

Origin of Product

United States

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